molecular formula C22H25F2NO5S B456051 ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B456051
M. Wt: 453.5g/mol
InChI Key: APJOTDDMOFPBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, difluoromethoxy, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Difluoromethoxy and Methoxy Groups: These groups are introduced via nucleophilic substitution reactions using appropriate fluorinated and methoxylated reagents.

    Coupling Reactions: The final coupling of the benzothiophene core with the difluoromethoxy and methoxy substituted phenyl group is achieved through amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy and methoxy positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The benzothiophene core provides a stable scaffold that enhances the compound’s overall stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1H-imidazole-5-carboxylate

Uniqueness

ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of difluoromethoxy and methoxy substituents, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H25F2NO5S

Molecular Weight

453.5g/mol

IUPAC Name

ethyl 2-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H25F2NO5S/c1-4-12-6-8-14-17(10-12)31-20(18(14)21(27)29-5-2)25-19(26)13-7-9-15(30-22(23)24)16(11-13)28-3/h7,9,11-12,22H,4-6,8,10H2,1-3H3,(H,25,26)

InChI Key

APJOTDDMOFPBHS-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=C(C=C3)OC(F)F)OC

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=C(C=C3)OC(F)F)OC

Origin of Product

United States

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